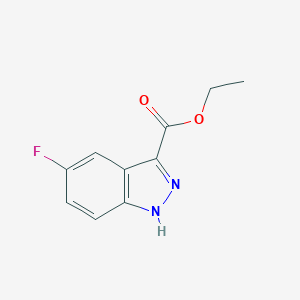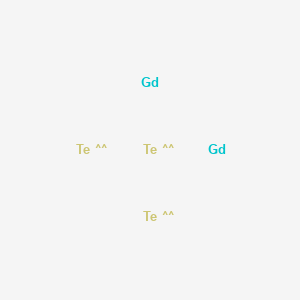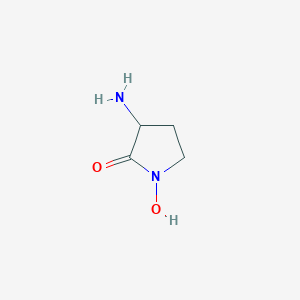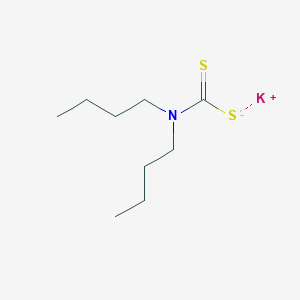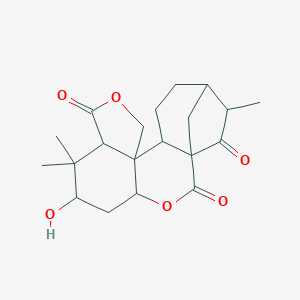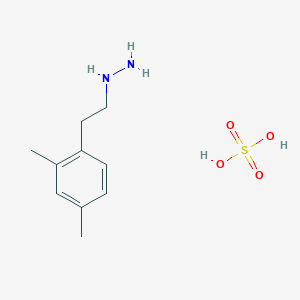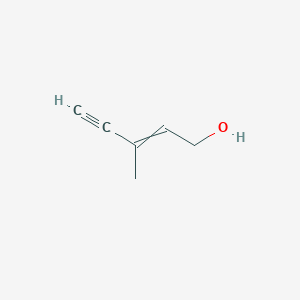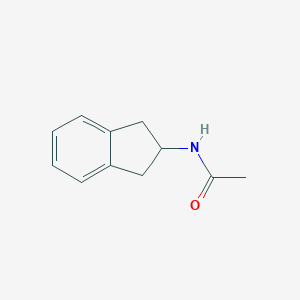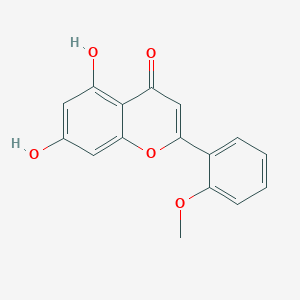
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(2-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(2-methoxyphenyl)-, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the roots of kava plant (Piper methysticum). FKA has been extensively studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects.
作用機序
The mechanism of action of FKA is not fully understood. However, several studies have suggested that FKA targets multiple signaling pathways involved in cancer cell proliferation and survival. FKA induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. FKA also inhibits the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, FKA inhibits the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that promotes cancer cell survival and proliferation.
生化学的および生理学的効果
FKA has been shown to modulate various biochemical and physiological processes. FKA inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. FKA also inhibits the activity of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) involved in inflammation and cancer cell survival. Additionally, FKA inhibits the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
One advantage of using FKA in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. FKA has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, the low solubility of FKA in water can limit its use in some experiments. Additionally, the purity of FKA can affect its activity, highlighting the importance of efficient separation and purification methods.
将来の方向性
Several future directions can be explored in the study of FKA. One direction is the optimization of the synthesis method to increase the yield and purity of FKA. Another direction is the investigation of FKA's potential as a combination therapy with other anti-cancer drugs. Additionally, the study of FKA's effects on the immune system and gut microbiota can provide insights into its potential as an anti-inflammatory agent. The development of FKA derivatives with improved solubility and activity can also be explored.
Conclusion:
In conclusion, FKA is a naturally occurring chalcone with potential therapeutic properties. FKA has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial effects. The mechanism of action of FKA involves the modulation of multiple signaling pathways involved in cancer cell proliferation and survival. FKA has low toxicity in normal cells and has potential as a candidate for cancer therapy. However, the low solubility of FKA and the purity of the extract can limit its use in some experiments. Several future directions can be explored in the study of FKA, including the optimization of the synthesis method and the investigation of FKA's effects on the immune system and gut microbiota.
合成法
The synthesis of FKA involves the extraction of kava roots using solvents like ethanol or methanol. The extract is then subjected to chromatographic separation and purification to obtain pure FKA. The yield of FKA depends on the purity of the extract and the efficiency of the separation and purification process.
科学的研究の応用
FKA has been extensively studied for its potential therapeutic properties. Several studies have reported the anti-cancer effects of FKA in various cancer cell lines, including breast, prostate, colon, and lung cancer. FKA induces apoptosis (programmed cell death) and inhibits the proliferation of cancer cells by targeting multiple signaling pathways. FKA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, FKA exhibits anti-microbial activity against various bacteria and fungi.
特性
CAS番号 |
10458-35-2 |
|---|---|
製品名 |
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(2-methoxyphenyl)- |
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)14-8-12(19)16-11(18)6-9(17)7-15(16)21-14/h2-8,17-18H,1H3 |
InChIキー |
SWYVZKGICYEZDR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
正規SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



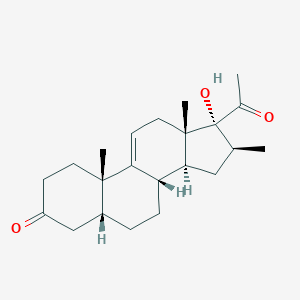
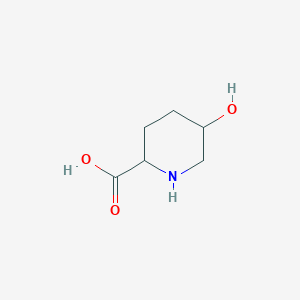
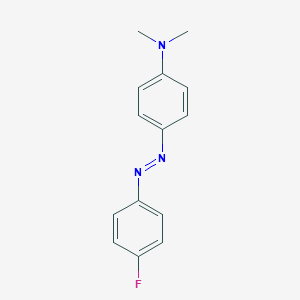
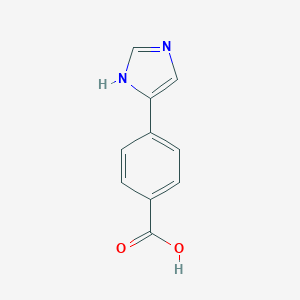
![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)
